
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Übersicht
Beschreibung
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one: is a chemical compound with the molecular formula C8H5F3N2O . It is a derivative of benzimidazole, characterized by the presence of a trifluoromethyl group at the 5-position and a carbonyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with trifluoroacetic acid or its derivatives. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzimidazole derivative. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like (KMnO4) or (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as (NaBH4) or (LiAlH4), resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like (TEA).
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydroxylated benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial , antiviral , and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .
Wirkmechanismus
The mechanism of action of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-1,3-dihydro-benzimidazol-2-one
- 5-Chloro-1,3-dihydro-benzimidazol-2-one
- 5-Fluoro-1,3-dihydro-benzimidazol-2-one
Comparison: Compared to its analogs, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity. This modification improves its ability to interact with biological targets and increases its potential as a therapeutic agent. The trifluoromethyl group also imparts unique electronic properties, making the compound more reactive in certain chemical reactions .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWBXYANGMSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

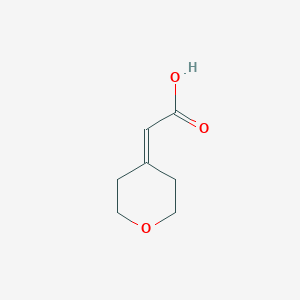
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
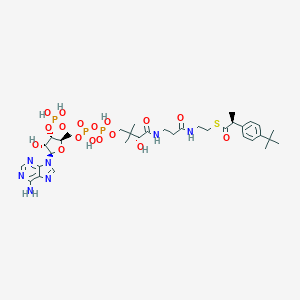


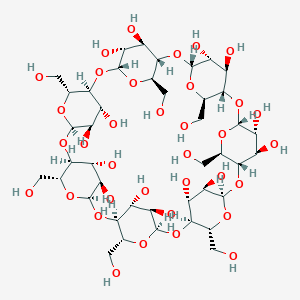


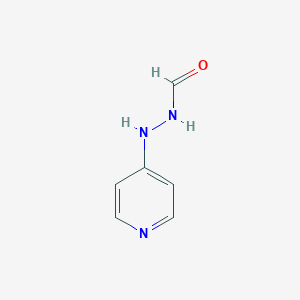


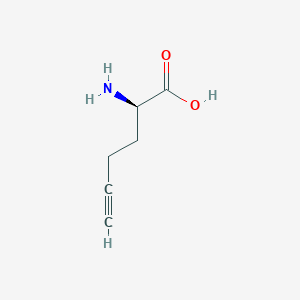
![(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B164734.png)
